molecular formula C6H6O3 B2648154 3-Methoxyfuran-2-carbaldehyde CAS No. 32487-58-4

3-Methoxyfuran-2-carbaldehyde

Cat. No. B2648154
CAS RN: 32487-58-4
M. Wt: 126.111
InChI Key: NEFRUHCNVKRDIP-UHFFFAOYSA-N
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Description

3-Methoxyfuran-2-carbaldehyde, also known as 3-methoxy-2-furaldehyde, is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.11 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Methoxyfuran-2-carbaldehyde is 1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Methoxyfuran-2-carbaldehyde has a boiling point of 229.2°C at 760 mmHg . It is recommended to be stored in an inert atmosphere at 2-8°C . The compound is a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 3-Methoxyfuran-2-carbaldehyde, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

3-Methoxyfuran-2-carbaldehyde and other furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as antimicrobial drugs in a number of distinct disease areas .

Diels–Alder Chemistry

Furans, including 3-Methoxyfuran-2-carbaldehyde, are commonly used as substrates in Diels–Alder chemistry . Despite the high reactivity of 3-alkoxyfurans as dienes in Diels–Alder reactions, they have appeared relatively infrequently in the literature, presumably due to the cumbersome synthetic routes used to prepare them .

Synthesis of Tetracycline Analogues

3-Methoxyfuran-2-carbaldehyde is a component of a convergent synthesis of one of the key intermediates in the innovative synthetic platform that provides access to a broad range of previously inaccessible tetracycline analogues .

Manufacturing of Multi Hundred Gram Amounts

A significantly shorter and robust manufacturing route could be developed for manufacturing of multi hundred gram amounts of 3-Methoxyfuran-2-carbaldehyde with the possibility of later targeting multi-kilogram manufacturing .

Displacement of Bromide with Methoxide

3-Methoxyfuran-2-carbaldehyde can be synthesized using 3-bromo-2-furaldehyde as substrate for the displacement of bromide with methoxide .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

3-methoxyfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFRUHCNVKRDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyfuran-2-carbaldehyde

Synthesis routes and methods

Procedure details

A 3-L, one-necked, round-bottomed flask was equipped with a Teflon-coated magnetic stirbar. The system was flame-dried and flushed with argon. The flask was charged with a solution of N,N-dimethylformamide (31.9 mL, 413 mmol, 1.35 equiv) in dichloromethane (1.2 L). The solution was cooled to 0° C. in a dry ice-acetone bath, and then oxalyl chloride (32.5 mL, 367 mmol, 1.2 equiv) was added over 16 min. Vigorous bubbling occurred and a white solid precipitated. After stirring for 20 min, the reaction mixture was cooled to −40° C. by addition of dry ice to the cooling bath and a solution of 3-methoxyfuran (Meister, C.; Scharf, H.-D. Synthesis 1981, 737-739) (30 g, 306 mmol, 1 equiv) in dichloromethane (100 mL) was added via cannula. A dark-brown color formed during the addition. After stirring for 20 min, the cooling bath was removed and saturated aqueous sodium bicarbonate solution (1.5 L) was added. The biphasic mixture was stirred vigorously for 6 hours, and then was partitioned. The aqueous layer was further extracted with dichloromethane (2×800 mL). The organic layers were combined and the combined layers were dried over sodium sulfate. The solids were filtered and the filtrate was concentrated. The residue obtained was purified by flash-column chromatography on silica gel (100% diethyl ether) to furnish 3-methoxyfurfural 6 (21.2 g, 55%) as a light-yellow solid.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
32.5 mL
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
55%

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